4-(4-bromophenyl)-1H-pyrazol-3-amine

Vue d'ensemble

Description

The compound 4-(4-bromophenyl)-1H-pyrazol-3-amine is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of amines with other organic intermediates. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is achieved by reacting primary and secondary amines with tosylates of a related pyrazole compound . This suggests that the synthesis of this compound could potentially be carried out through similar amine substitution reactions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazole derivatives can be investigated both experimentally and theoretically using computational methods such as Hartree Fock and density functional theory . These studies provide detailed information on the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, which are indicative of the chemical reactivity and stability of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions due to their reactive nature. The small HOMO-LUMO energy gap of related compounds suggests high chemical reactivity and the possibility of charge transfer within the molecule . Additionally, bromo(hetero)arenes, which are structurally related to this compound, are valuable starting materials for functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and reactivity. For example, the presence of a bromophenyl group in the molecule could enhance its lipophilicity, which is an important factor in drug design. The vibrational spectra and molecular electrostatic potential maps provide insights into the distribution of electron density and the potential sites for intermolecular interactions . The analgesic and anti-inflammatory activities observed in some pyrazole derivatives also highlight the potential pharmacological properties of this compound .

Applications De Recherche Scientifique

Nonlinear Optical Properties

One study explored the synthesis and molecular structure of a derivative of 4-(4-bromophenyl)-1H-pyrazol-3-amine, showcasing its nonlinear optical properties. The study involved structural characterization through X-ray diffraction and spectroscopic methods, supported by density functional theory calculations. The results indicated significant intramolecular charge transfer responsible for its nonlinear optical behavior, suggesting potential applications in optical technologies (Ö. Tamer et al., 2016).

Antimicrobial Applications

Another research focused on the antimicrobial applications of derivatives containing this compound. Compounds were synthesized and incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects against a variety of microbial strains. This suggests potential for developing surface coatings and inks with enhanced antimicrobial properties (H. A. El‐Wahab et al., 2015).

Fluorescent Properties

Research into the fluorescent properties of pyrazoline derivatives, including those related to this compound, revealed potential for applications in fluorescent materials. The study described the synthesis, spectral characterization, and fluorescent assessment of these derivatives, noting their emission in the blue region of the visible spectrum and the solvent effect on fluorescence. Such properties highlight their utility in developing new fluorescent materials for various applications (M. Ibrahim et al., 2016).

Synthesis of Novel Organic Compounds

Several studies have utilized this compound in the synthesis of novel organic compounds, highlighting its versatility as a precursor in organic synthesis. These compounds have been explored for various biological and pharmaceutical applications, including antiviral activities and potential anti-cancer properties. Such research underscores the compound's importance in medicinal chemistry and drug development processes (A. Tantawy et al., 2012).

Mécanisme D'action

Target of Action

Related compounds have shown activity againstLeishmania aethiopica and Plasmodium berghei . These organisms are responsible for diseases such as leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to inhibition of the target’s function.

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and the inhibition of acetylcholinesterase (ache) activity . ROS are involved in various cellular processes, including cell signaling and homeostasis . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Result of Action

Related compounds have shown antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, being more active than standard drugs . Another compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUXQSVMWMABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960957 | |

| Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40545-64-0, 57999-08-3 | |

| Record name | 4-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

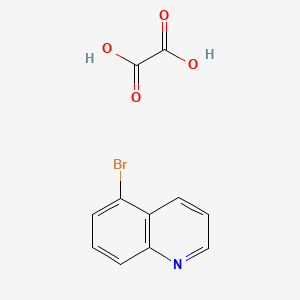

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

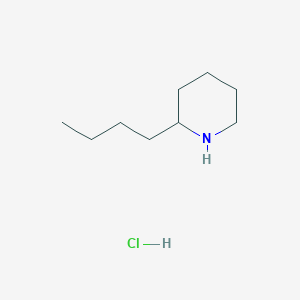

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

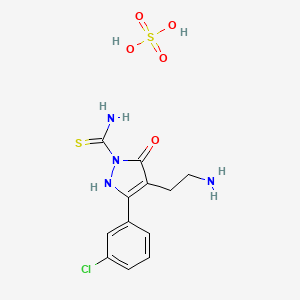

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)